Benzyl N-(2-oxobut-3-EN-1-YL)carbamate
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Overview
Description
Benzyl N-(2-oxobut-3-en-1-yl)carbamate is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a benzyl group, a carbamate group, and an oxobut-3-en-1-yl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(2-oxobut-3-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-oxobut-3-en-1-amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-oxobut-3-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon for hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Benzyl N-(2-oxobut-3-en-1-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl N-(2-oxobut-3-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The oxobut-3-en-1-yl moiety may also participate in various biochemical reactions, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(2-oxoethyl)carbamate: Similar structure but with an oxoethyl group instead of oxobut-3-en-1-yl.
Benzyl 2-oxo-1,2-dihydropyridin-3-ylcarbamate: Contains a dihydropyridinyl group, differing in the ring structure.
Uniqueness
Benzyl N-(2-oxobut-3-en-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities . Its structure allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
benzyl N-(2-oxobut-3-enyl)carbamate |
InChI |
InChI=1S/C12H13NO3/c1-2-11(14)8-13-12(15)16-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15) |
InChI Key |
TVRURNHJFQOAFC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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